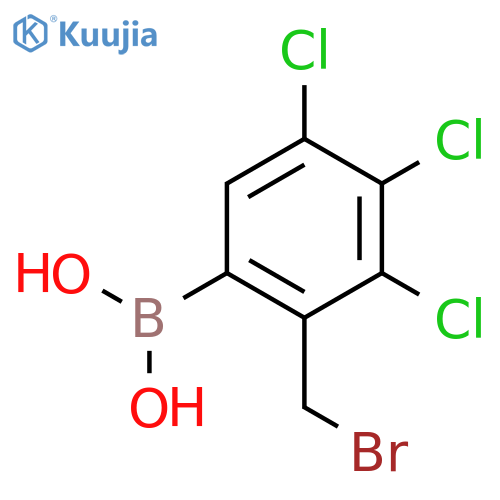Cas no 1072946-53-2 (2-(Bromomethyl)-3,4,5-trichlorophenylboronic Acid)

1072946-53-2 structure
商品名:2-(Bromomethyl)-3,4,5-trichlorophenylboronic Acid
CAS番号:1072946-53-2
MF:C7H5BBrCl3O2
メガワット:318.187398672104
MDL:MFCD11053838
CID:857222
PubChem ID:46738951
2-(Bromomethyl)-3,4,5-trichlorophenylboronic Acid 化学的及び物理的性質
名前と識別子
-
- (2-(Bromomethyl)-3,4,5-trichlorophenyl)boronic acid
- (2-(Bromomethyl)-3,4,5-trichlorophenyl)-boronic acid
- 2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid
- 1072946-53-2
- BS-22447
- XSB94653
- (2-(Bromomethyl)-3,4,5-trichlorophenyl)boronicacid
- AKOS015836000
- DTXSID70674595
- MFCD11053838
- [2-(bromomethyl)-3,4,5-trichlorophenyl]boronic acid
- 2-(Bromomethyl)-3,4,5-trichlorophenylboronic Acid
-
- MDL: MFCD11053838
- インチ: InChI=1S/C7H5BBrCl3O2/c9-2-3-4(8(13)14)1-5(10)7(12)6(3)11/h1,13-14H,2H2
- InChIKey: YFKTUNRHMJFFRC-UHFFFAOYSA-N
- ほほえんだ: C1=C(C(=C(C(=C1Cl)Cl)Cl)CBr)B(O)O
計算された属性
- せいみつぶんしりょう: 315.86300
- どういたいしつりょう: 315.86316g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
じっけんとくせい
- 密度みつど: 1.87±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: ほとんど溶けない(0.041 g/l)(25ºC)、
- PSA: 40.46000
- LogP: 2.22150
2-(Bromomethyl)-3,4,5-trichlorophenylboronic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 092003-250mg |
(2-(Bromomethyl)-3,4,5-trichlorophenyl)-boronic acid, 95+% |
1072946-53-2 | 95+% | 250mg |
$1097.00 | 2023-09-10 | |
| abcr | AB271136-100mg |
2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid, 96%; . |
1072946-53-2 | 96% | 100mg |
€637.00 | 2025-03-19 | |
| abcr | AB271136-250mg |
2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid, 96%; . |
1072946-53-2 | 96% | 250mg |
€1232.00 | 2025-03-19 | |
| abcr | AB271136-250 mg |
2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid; 96% |
1072946-53-2 | 250mg |
€1232.00 | 2023-04-26 | ||
| Alichem | A019108060-1g |
(2-(Bromomethyl)-3,4,5-trichlorophenyl)boronic acid |
1072946-53-2 | 95% | 1g |
$1268.00 | 2023-09-04 | |
| 1PlusChem | 1P003C0Q-250mg |
2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid |
1072946-53-2 | 96% | 250mg |
$818.00 | 2025-02-19 | |
| A2B Chem LLC | AB54746-100mg |
2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid |
1072946-53-2 | 96% | 100mg |
$391.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1244607-1g |
(2-(Bromomethyl)-3,4,5-trichlorophenyl)boronic acid |
1072946-53-2 | 95+% | 1g |
¥15726.00 | 2024-08-09 | |
| abcr | AB271136-100 mg |
2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid; 96% |
1072946-53-2 | 100mg |
€637.00 | 2023-04-26 | ||
| TRC | B695518-10mg |
2-(Bromomethyl)-3,4,5-trichlorophenylboronic Acid |
1072946-53-2 | 10mg |
$ 219.00 | 2023-04-18 |
2-(Bromomethyl)-3,4,5-trichlorophenylboronic Acid 関連文献
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
1072946-53-2 (2-(Bromomethyl)-3,4,5-trichlorophenylboronic Acid) 関連製品
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1072946-53-2)2-(Bromomethyl)-3,4,5-trichlorophenylboronic Acid

清らかである:99%
はかる:1g
価格 ($):1562.0